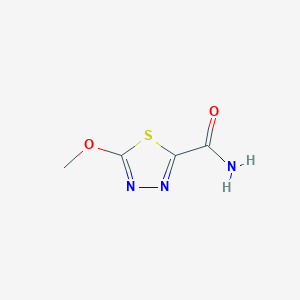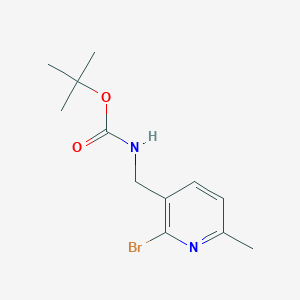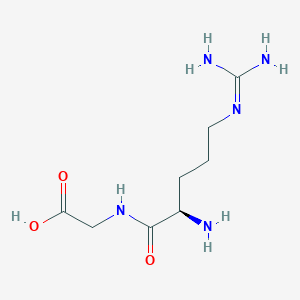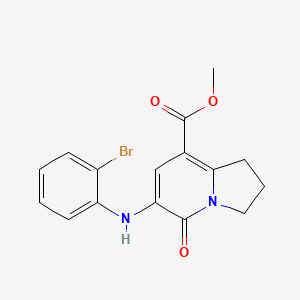![molecular formula C7H8N4O B13120190 N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isoxazole and pyrimidine family, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the cyclization of pyrimidine derivatives to form the fused isoxazole ring. This can be achieved through the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to the fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for cyclization, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective agent and antioxidant.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit oxidative stress and beta-amyloid aggregation, which are key factors in the progression of neurodegenerative diseases . The compound may also modulate various signaling pathways involved in cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor.
Pyrimido[4,5-d]pyrimidine: Exhibits neuroprotective and antioxidant properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anti-cancer properties.
Uniqueness
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine stands out due to its dual role as a neuroprotective agent and antioxidant, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structural features also allow for diverse chemical modifications, enhancing its potential for various applications.
Eigenschaften
Molekularformel |
C7H8N4O |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(8-2)9-3-10-7(5)12-11-4/h3H,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
NGYHGJFBTZOUKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=NC=NC(=C12)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


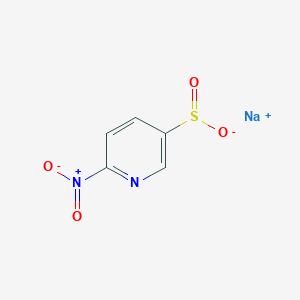
![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)

![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
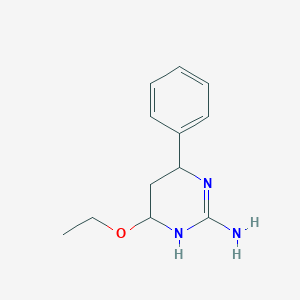


![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)

